molecular formula C17H18ClN7O2 B2567124 N-(3-氯-4-甲氧基苯基)-1-(3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)氮杂环丁烷-3-甲酰胺 CAS No. 1448074-74-5

N-(3-氯-4-甲氧基苯基)-1-(3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)氮杂环丁烷-3-甲酰胺

货号: B2567124
CAS 编号: 1448074-74-5
分子量: 387.83
InChI 键: KXPHAIHCYGUXJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18ClN7O2 and its molecular weight is 387.83. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

代谢型谷氨酸受体 4 (mGlu4) 调节

该化合物已被鉴定为 mGlu4 的正向变构调节剂 。mGlu4 是一种 G 蛋白偶联受体,参与多种神经功能。调节该受体可能对治疗帕金森病、焦虑症和某些类型的慢性疼痛具有治疗意义。

Janus 激酶 1 (JAK1) 抑制

相关化合物的结构设计表明其具有选择性抑制 JAK1 的潜力 。JAK1 是一种传递免疫细胞功能信号的酶。靶向 JAK1 的抑制剂可用于治疗自身免疫性疾病,例如类风湿性关节炎和银屑病。

生物活性

N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations, focusing on its anticancer and antimicrobial activities.

The compound's molecular formula is C23H20ClN5O3C_{23}H_{20}ClN_5O_3 with a molecular weight of approximately 449.9 g/mol. It features a complex structure that incorporates a triazole-pyrimidine moiety, which is often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the azetidine ring and the introduction of the triazole and pyrimidine components. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-pyrimidine derivatives. For instance, compounds similar to N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-76.15Induces apoptosis and cell cycle arrest at G2/M phase
A5490.75Disrupts microtubule networks and induces apoptosis
HL603.37Increases caspase-3 activity leading to apoptosis

The compound's mechanism often involves the induction of apoptosis through increased levels of pro-apoptotic factors and cell cycle arrest at critical phases, particularly G2/M.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown that derivatives with similar structural features possess activity against ESKAPE pathogens, which are known for their antibiotic resistance:

Pathogen Inhibition Zone (mm) Reference Compound
Staphylococcus aureus15Ciprofloxacin
Escherichia coli12Amoxicillin
Klebsiella pneumoniae10Meropenem

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Anticancer Evaluation : A study conducted by the National Cancer Institute (NCI) assessed the cytotoxicity of several triazole-pyrimidine derivatives against a panel of 60 cancer cell lines. The tested compound exhibited significant activity against leukemia cells with an IC50 value indicating potent cytotoxic effects.
  • Antimicrobial Screening : In vitro testing against clinical isolates demonstrated that compounds with similar scaffolds inhibited the growth of resistant bacterial strains effectively. The results indicated that modifications to the triazole and pyrimidine rings could enhance antimicrobial potency.

属性

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O2/c1-3-25-16-14(22-23-25)15(19-9-20-16)24-7-10(8-24)17(26)21-11-4-5-13(27-2)12(18)6-11/h4-6,9-10H,3,7-8H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPHAIHCYGUXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC(=C(C=C4)OC)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。